molecular formula C15H10ClFN2S B156067 N-Desmethylquazepam CAS No. 1645-32-5

N-Desmethylquazepam

Katalognummer: B156067
CAS-Nummer: 1645-32-5
Molekulargewicht: 304.8 g/mol
InChI-Schlüssel: UAFWJQYZZIJGPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Desalkylquazepam involves several steps, typically starting with the preparation of the core benzodiazepine structure. The synthetic route includes:

Industrial production methods for Desalkylquazepam are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Desalkylquazepam unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können es in seine reduzierten Formen umwandeln.

    Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Introduction to N-Desmethylquazepam

This compound, also known as Desalkylquazepam, is a benzodiazepine derivative with significant implications in scientific research, particularly in pharmacology and toxicology. This compound has garnered attention due to its structural similarities to other benzodiazepines and its potential applications in various fields such as medicinal chemistry, forensic science, and analytical chemistry.

Medicinal Chemistry

This compound serves as a precursor in the synthesis of various triazolobenzodiazepines. These derivatives are studied for their potential therapeutic effects on the central nervous system (CNS). Research indicates that compounds derived from this compound may exhibit anxiolytic and sedative properties similar to those of traditional benzodiazepines .

Pharmacological Research

The compound is utilized to explore the mechanisms of action of benzodiazepines at the GABA(A) receptor sites. By understanding how this compound interacts with these receptors, researchers can gain insights into the pharmacodynamics of related compounds, which may lead to the development of new therapeutic agents with improved efficacy and safety profiles .

Forensic Science

This compound has been identified in drug materials associated with novel psychoactive substances (NPS). Its detection in forensic samples is crucial for toxicological analysis, helping to understand the prevalence and impact of designer drugs in various regions. The Center for Forensic Science Research and Education (CFSRE) has documented its presence in drug materials, highlighting its relevance in forensic investigations .

Analytical Chemistry

The compound is employed in developing analytical methods for detecting and quantifying benzodiazepines in clinical and forensic samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have been utilized to confirm the presence of this compound in various matrices .

Comparative Analysis with Related Compounds

CompoundStructure SimilarityPrimary UseMechanism of Action
QuazepamHighHypnotic agentGABA(A) receptor modulation
DiazepamHighAnxiolytic, muscle relaxantGABA(A) receptor potentiation
NordiazepamModerateAnxiolyticGABA(A) receptor interaction
DesalkylquazepamUniquePrecursor for triazolobenzodiazepinesPotential CNS depressant effects

Insights from Case Studies

Recent studies have focused on the characterization and identification of this compound in drug samples. For instance, a report from CFSRE documented its detection alongside other NPS opioids, indicating its concurrent use with substances like protonitazene and xylazine . This highlights not only its relevance in current drug trends but also the need for ongoing surveillance and research into its effects.

Biologische Aktivität

N-Desmethylquazepam (NDQ) is a significant metabolite of quazepam, a benzodiazepine used primarily for its hypnotic effects. Understanding the biological activity of NDQ is crucial for assessing its pharmacological profile, therapeutic potential, and safety. This article synthesizes current research findings, case studies, and pharmacological data regarding NDQ's activity.

This compound functions primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptors (GABAARs). It enhances the inhibitory effects of GABA, which leads to increased neuronal inhibition and results in sedative and anxiolytic effects. NDQ exhibits a preference for certain GABAAR subtypes, particularly the α2 subtype, which is associated with anxiolytic and muscle relaxant properties while minimizing sedation compared to other benzodiazepines like diazepam .

GABAAR Subtype Selectivity

Research indicates that NDQ has a more favorable α2/α1 GABAAR activity ratio compared to its parent compound quazepam and other benzodiazepines like diazepam. This selectivity suggests that NDQ may provide therapeutic effects with reduced sedative side effects, making it a candidate for conditions such as anxiety and neuropathic pain management .

Analgesic Effects

In preclinical studies, NDQ demonstrated significant antihyperalgesic effects in mouse models of neuropathic pain. These effects were observed at doses ranging from 3 to 30 mg/kg without the strong locomotor sedative effects typically associated with other benzodiazepines . The pharmacokinetics of NDQ were assessed using dried blood spot sampling methods, revealing that its blood concentrations correlate closely with its antihyperalgesic effects .

Case Studies and Clinical Implications

A notable study evaluated the therapeutic window of NDQ compared to diazepam in GABAAR point-mutated mice, which allowed for isolated analysis of antihyperalgesia and sedation. Results indicated that NDQ provided effective pain relief with significantly less sedation than diazepam, highlighting its potential utility in clinical settings where sedation is undesirable .

Clinical Observations

Clinical observations suggest that patients treated with quazepam often experience prolonged sedation due to the accumulation of NDQ. This has implications for dosing strategies in clinical practice. Monitoring NDQ levels could help optimize treatment regimens for patients requiring long-term benzodiazepine therapy.

Comparative Analysis with Other Benzodiazepines

The following table summarizes key pharmacological properties of this compound compared to other common benzodiazepines:

CompoundGABAAR SelectivityPrimary UseSedative EffectsAnalgesic Effects
This compoundHigh α2/α1 ratioHypnotic/AnxiolyticLowSignificant
QuazepamModerateHypnoticModerateModerate
DiazepamHigh α1 preferenceAnxiolytic/Muscle RelaxantHighLow
NordiazepamModerateAnxiolyticModerateLow

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying N-Desmethylquazepam in biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard. Ensure retention time alignment with reference standards (e.g., Cayman Chemical Batch 0669380-2) and match mass spectral fragmentation patterns for confirmation. Validate methods using spiked plasma/serum samples to assess recovery rates (≥85%) and limit of quantification (LOQ ≤ 1 ng/mL) .
  • Experimental Design : Include internal standards (e.g., deuterated analogs) to control matrix effects. Calibration curves should span 1–200 ng/mL with R² ≥ 0.99 .

Q. What are the primary metabolic pathways of this compound, and how can they be studied in vitro?

  • Methodology : Use human liver microsomes (HLMs) or hepatocyte models to assess phase I metabolism. Monitor metabolites via LC-MS/MS after incubation with NADPH-regenerating systems. Key enzymes (e.g., CYP3A4/5) can be identified using selective inhibitors (e.g., ketoconazole). Compare results to known benzodiazepine pathways, such as diazepam’s N-demethylation .
  • Data Interpretation : Quantify metabolite formation rates (pmol/min/mg protein) and calculate kinetic parameters (Km, Vmax) .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodology : Adhere to ICH guidelines for bioanalytical method validation (precision ≤15%, accuracy 85–115%). Document reagent sources (e.g., Sigma-Aldrylch for solvents), equipment calibration logs, and sample storage conditions (−80°C, ≤3 freeze-thaw cycles). Use standardized protocols for animal/human dosing (e.g., mg/kg body weight) and sampling intervals .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro receptor binding data and in vivo efficacy for this compound?

  • Methodology : Conduct competitive binding assays (e.g., radioligand displacement using [³H]-flunitrazepam) at physiologically relevant concentrations (nM–μM). Pair with in vivo behavioral tests (e.g., elevated plus maze for anxiolytic effects) in rodent models. Adjust for protein binding differences (e.g., plasma vs. brain tissue) using equilibrium dialysis .
  • Analysis : Apply allosteric modulation models to explain discrepancies between binding affinity (Ki) and functional potency (EC50) .

Q. How should false discovery rates (FDRs) be controlled in metabolomic studies of this compound’s derivatives?

  • Methodology : Use the Benjamini-Hochberg procedure to adjust p-values for multiple comparisons (e.g., 20+ metabolites). Set FDR threshold at ≤5%. Validate findings with orthogonal techniques (e.g., NMR for structural confirmation) .
  • Statistical Design : Predefine primary endpoints (e.g., parent compound clearance) and secondary endpoints (e.g., metabolite ratios) to minimize Type I errors .

Q. What systematic review frameworks are suitable for synthesizing conflicting data on this compound’s neuropharmacological effects?

  • Methodology : Follow PRISMA guidelines to screen studies (PubMed/Embase keywords: “this compound” AND “GABA-A receptor”). Extract data using piloted forms; assess bias via Cochrane Risk of Tool. Perform meta-analyses on dose-response relationships using random-effects models .
  • Conflict Resolution : Stratify by study type (e.g., preclinical vs. clinical) and quantify heterogeneity (I² statistic). Discuss methodological variability (e.g., dosing regimens, assay sensitivity) .

Q. Methodological Tables

Table 1 : Key Parameters for LC-MS/MS Validation of this compound

ParameterRequirementReference
Linearity Range1–200 ng/mL
LOQ≤1 ng/mL
Intra-day Precision≤15% RSD
Matrix Effect85–115% recovery

Table 2 : Common Metabolic Enzymes for this compound

EnzymeRoleInhibitor
CYP3A4Primary oxidationKetoconazole
UGT2B15GlucuronidationAtazanavir

Eigenschaften

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2S/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFWJQYZZIJGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167768
Record name N-Desmethylquazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645-32-5
Record name N-Desmethylquazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethylquazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Desmethylquazepam
N-Desmethylquazepam
N-Desmethylquazepam
N-Desmethylquazepam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.